Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2445784-31-4
VCID: VC5065928
InChI: InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H
SMILES: CNC1CCCN(C1)CCC(=O)OC.Cl.Cl
Molecular Formula: C10H22Cl2N2O2
Molecular Weight: 273.2

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride

CAS No.: 2445784-31-4

Cat. No.: VC5065928

Molecular Formula: C10H22Cl2N2O2

Molecular Weight: 273.2

* For research use only. Not for human or veterinary use.

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride - 2445784-31-4

Specification

CAS No. 2445784-31-4
Molecular Formula C10H22Cl2N2O2
Molecular Weight 273.2
IUPAC Name methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
Standard InChI InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H
Standard InChI Key WLIFISZLZNWYFB-UHFFFAOYSA-N
SMILES CNC1CCCN(C1)CCC(=O)OC.Cl.Cl

Introduction

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride, reflects its core components:

  • A piperidine ring substituted at the 3-position with a methylamino group (-NHCH₃).

  • A propanoate chain (CH₂CH₂COO-) linked to the piperidine’s nitrogen atom.

  • A methyl ester (-COOCH₃) at the terminal carboxyl group.

  • Two hydrochloride counterions, enhancing solubility and stability .

Molecular Formula and Weight

The molecular formula of the free base is C₁₀H₂₀N₂O₂, with a calculated molecular weight of 200.28 g/mol. As a dihydrochloride salt, the formula becomes C₁₀H₂₂Cl₂N₂O₂, and the molecular weight increases to 281.20 g/mol .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous piperidine derivatives exhibit key features:

  • ¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), methylamino group (δ 2.2–2.5 ppm), and methyl ester (δ 3.6–3.7 ppm) .

  • IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O if present) .

  • Mass Spectrometry: A molecular ion peak at m/z 200.28 for the free base .

Synthesis and Reaction Pathways

The synthesis of methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride likely involves multi-step functionalization of piperidine precursors.

Key Synthetic Routes

  • Piperidine Functionalization:

    • Methylamino Introduction: 3-Aminopiperidine is methylated using methyl iodide or reductive amination with formaldehyde to yield 3-(methylamino)piperidine .

    • Propanoate Attachment: The piperidine nitrogen undergoes alkylation with methyl acrylate, followed by esterification to form the propanoate chain .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, improving aqueous solubility .

Physicochemical Properties

Solubility and Partitioning

  • Water Solubility: Enhanced by the dihydrochloride salt form (>100 mg/mL predicted).

  • LogP: Calculated LogP (free base) = 1.2 ± 0.3, indicating moderate lipophilicity .

Spectroscopic Data

  • X-ray Crystallography: Piperidine derivatives adopt chair conformations with equatorial substituents .

  • 15N NMR: Piperidine nitrogen resonates at δ −320 to −350 ppm .

Pharmacological and Industrial Applications

Medicinal Chemistry

Piperidine derivatives are prevalent in drug discovery:

  • Neurological Agents: As serotonin or dopamine receptor modulators.

  • Antimicrobials: Structural motifs in quinolone antibiotics .

Peptide Synthesis

The ester group facilitates incorporation into peptides as a conformationally restricted analog .

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